molecular formula C24H18N2 B13931705 N,9-Diphenyl-9H-carbazol-1-amine

N,9-Diphenyl-9H-carbazol-1-amine

Cat. No.: B13931705
M. Wt: 334.4 g/mol
InChI Key: OWLBITBEPJMCLL-UHFFFAOYSA-N
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Description

N,9-Diphenyl-9H-carbazol-1-amine is an organic compound of significant interest in the development of advanced optoelectronic materials. Its molecular structure incorporates both carbazole and triphenylamine motifs, which are well-established in the field of organic electronics for their excellent hole-transporting properties . Carbazole derivatives are known for their thermal stability and ability to facilitate hole injection and transport, making them crucial components in multi-layer Organic Light-Emitting Diodes (OLEDs) to maintain a proper charge balance and enhance device efficiency and lifetime . The specific substitution pattern in this amine-functionalized carbazole derivative makes it a promising candidate as a building block for hole-transporting materials (HTMs) in the emissive layer of yellow phosphorescent OLEDs and other display technologies . Researchers value this compound for designing and synthesizing new molecular glasses and electroactive materials, as the carbazole core is easily functionalized and can be covalently linked to other molecular systems . The mechanism of action for such compounds typically involves the formation of a radical cation upon electrochemical oxidation, which is a key process in hole conduction . This property is fundamental to its role in devices. All products are intended for research applications and are strictly For Research Use Only. They are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

N,9-diphenylcarbazol-1-amine

InChI

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H

InChI Key

OWLBITBEPJMCLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

One of the most effective and widely used methods for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This method involves the coupling of carbazole derivatives with aniline or diphenylamine under catalytic conditions.

Typical Reaction Conditions:

Parameter Details
Catalyst Palladium acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent Toluene or N,N-Dimethylformamide (DMF)
Temperature 100–120°C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time Several hours (typically 6–12 h)

Mechanism Overview:

  • Oxidative addition of the aryl halide (carbazole derivative) to Pd(0)
  • Ligand exchange with the amine nucleophile (diphenylamine)
  • Reductive elimination forming the C–N bond producing this compound

This method ensures high selectivity and good yields, often exceeding 80% under optimized conditions. Industrial scale-up uses continuous flow reactors to maintain reaction consistency and purity.

Nucleophilic Substitution via Chloroacetyl Intermediate

An alternative synthetic route involves the preparation of a chloroacetyl carbazole intermediate, followed by nucleophilic substitution with diphenylamine or aniline derivatives.

Stepwise Procedure:

  • Synthesis of 1-(9H-carbazol-9-yl)-2-chloroethanone:

    • React carbazole with chloroacetyl chloride in the presence of triethylamine in benzene.
    • Reaction is conducted at room temperature for approximately 6 hours.
    • The product is isolated by extraction and purification.
  • Condensation with Aminophenols or Amines:

    • The chloroacetyl intermediate is reacted with diphenylamine or substituted aminophenols in tetrahydrofuran (THF).
    • Potassium carbonate is used as the base under nitrogen atmosphere.
    • The reaction proceeds via nucleophilic substitution at the chloro position, forming the corresponding carbazole-amine conjugate.

Spectroscopic Confirmation:

  • IR spectra show disappearance of N–H stretch and appearance of C=O stretch (~1600 cm⁻¹) in the intermediate.
  • $$^{1}H$$ NMR confirms the presence of methylene protons adjacent to carbonyl at ~4.36 ppm.
  • Final products show characteristic N–H stretching in IR and aromatic proton signals in NMR.

Comparative Analysis of Preparation Methods

Method Catalyst/System Key Reagents Temperature Yield Range Advantages Limitations
Palladium-Catalyzed Amination Pd(OAc)₂ + PPh₃ Carbazole derivative + Diphenylamine 100–120°C 70–90% High selectivity, scalable Requires expensive Pd catalyst
Nucleophilic Substitution via Chloroacetyl Intermediate None (Base catalyzed) Chloroacetyl carbazole + Diphenylamine RT Moderate (variable) Simpler catalyst system Multi-step, moderate yields
Suzuki-Miyaura Coupling (Precursor Synthesis) Pd(PPh₃)₄ Bromo-carbazole + Phenylboronic acid 80°C ~90% Efficient phenylation Not direct amination

In-Depth Research Findings

  • Catalytic Efficiency: Palladium acetate with triphenylphosphine ligand provides excellent catalytic activity for C–N bond formation in carbazole amination, as demonstrated by high yields and reproducibility.

  • Reaction Optimization: Base choice (potassium carbonate) and solvent polarity (toluene vs. DMF) significantly influence reaction rates and yields. DMF often leads to better solubility and higher yields but requires careful removal post-reaction.

  • Spectroscopic Characterization: The synthesized this compound exhibits characteristic IR bands for aromatic amines and carbazole rings, with $$^{1}H$$ and $$^{13}C$$ NMR confirming substitution patterns.

  • Industrial Relevance: Continuous flow reactors and automated systems are employed to scale palladium-catalyzed amination reactions, ensuring consistent product quality and minimizing catalyst loading.

Summary Table of Key Data

Parameter Value/Description
Molecular Formula C₂₄H₁₈N₂
Molecular Weight 334.42 g/mol
Purity (HPLC) ≥98.0%
Melting Point 158.0 – 162.0 °C
Appearance White to orange to green powder/crystal
Common Catalyst Palladium acetate
Common Ligand Triphenylphosphine
Common Base Potassium carbonate
Typical Solvents Toluene, N,N-Dimethylformamide
Typical Reaction Temperature 100–120°C
Typical Reaction Time 6–12 hours
Yield Range 70–90% (depending on method)

Chemical Reactions Analysis

Types of Reactions

N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .

Comparison with Similar Compounds

The following analysis compares N,9-Diphenyl-9H-carbazol-1-amine with structurally related carbazole derivatives, focusing on their synthesis, physicochemical properties, and applications.

Positional Isomerism: 1-Amine vs. 3-Amine Derivatives

The position of the amine group significantly impacts electronic properties and conjugation pathways:

  • However, this could enhance solubility due to steric effects .
  • N,9-Diphenyl-9H-carbazol-3-amine : The 3-position amine aligns with the carbazole’s natural conjugation axis, favoring charge delocalization. This isomer is often prioritized in OLED host materials for its balanced hole/electron transport properties .

Table 1: Comparison of Key Carbazole Derivatives

Compound Name Amine Position Substituents Molecular Weight (g/mol) Key Applications References
This compound 1 Phenyl (C₆H₅) at 9 336.4 (estimated) Understudied; potential OLEDs
N,9-Diphenyl-9H-carbazol-3-amine 3 Phenyl (C₆H₅) at 9 336.4 Charge-transport materials
9-Methyl-N-(phenylmethyl)-9H-carbazol-1-amine 1 Methyl (CH₃), benzyl 286.37 Pharmaceutical intermediates
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-spirobi[fluoren]-2-amine) 2 Spirobi[fluoren], diphenyl ~700 (estimated) High-efficiency OLED host
Electronic and Optical Properties
  • This compound: Limited data exist, but its 1-amine group may introduce a dipole moment that alters luminescence properties compared to 3-amine analogs.
  • CzFA () : A spirobi[fluoren]-based carbazole derivative with a 2-amine group achieves a maximum current efficiency of 27.8 cd/A in red OLEDs, outperforming traditional CBP hosts due to bipolar charge transport .
  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine : Exhibits strong antibacterial activity, highlighting the role of carbazole’s electron-rich core in bioactive interactions .

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